3-methanesulfonylcyclopentan-1-one
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Overview
Description
3-Methanesulfonylcyclopentan-1-one is a cyclic sulfone compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by a cyclopentanone ring substituted with a methanesulfonyl group, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonylcyclopentan-1-one typically involves the introduction of a methanesulfonyl group to a cyclopentanone precursor. One common method involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted cyclopentanone derivatives.
Scientific Research Applications
3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylsulfonylcyclopentan-1-one: Similar structure but with a methyl group instead of a methanesulfonyl group.
Cyclopentanone: Lacks the sulfone group, resulting in different reactivity.
Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfone compounds.
Uniqueness
3-Methanesulfonylcyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1491178-97-2 |
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Molecular Formula |
C6H10O3S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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